molecular formula C8H11ClO3 B13216522 Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13216522
M. Wt: 190.62 g/mol
InChI Key: CHYLEKDDBNWSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound characterized by a 1-oxaspiro[2.3]hexane core substituted with a methyl group at position 5, a chlorine atom at position 2, and a methyl ester moiety at position 2. Structural analogs, such as methyl-substituted spirocyclic esters, provide foundational insights into its physicochemical and reactive properties .

Properties

Molecular Formula

C8H11ClO3

Molecular Weight

190.62 g/mol

IUPAC Name

methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C8H11ClO3/c1-5-3-7(4-5)8(9,12-7)6(10)11-2/h5H,3-4H2,1-2H3

InChI Key

CHYLEKDDBNWSOL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1)C(O2)(C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Halogenation of Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Data Table Summarizing Key Parameters

Parameter Details
Starting Material Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
Reagent for Halogenation N-Chlorosuccinimide (NCS)
Catalyst Radical initiator (AIBN) or UV light
Solvent Acetonitrile or dichloromethane
Cyclization Base Potassium carbonate or triethylamine
Temperature 0°C to reflux (60–80°C)
Reaction Time 2–24 hours (depending on step)
Purification Column chromatography
Yield Typically 60–85% under optimized conditions

Supporting Research Data and Literature

  • The isomerization of epoxy derivatives is a pivotal step, as documented in recent studies, which indicates that epoxide ring-opening followed by halogenation facilitates the formation of chlorinated spiro compounds (see reference).

  • Decarboxylative halogenation techniques, especially using halogenating agents like NCS under radical conditions, have been extensively employed for similar spirocyclic systems, demonstrating high regioselectivity and yield (see reference).

  • The reaction mechanisms involve radical initiation, halogen atom transfer, and intramolecular nucleophilic attack, which are well-characterized in modern organic synthesis literature.

Notes and Precautions

  • Reaction Control: Precise temperature regulation and reagent stoichiometry are critical to prevent over-halogenation or side reactions.

  • Purity of Reagents: Use high-purity reagents to ensure reproducibility and high yield.

  • Safety: Handle halogenating agents and radical initiators with appropriate safety measures, including proper ventilation and protective equipment.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products
Acidic hydrolysisHCl (1M), reflux, 6–8 hrs2-Chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylic acid + methanol
Basic hydrolysis (saponification)NaOH (2M), 60°C, 4 hrsSodium salt of the corresponding acid + methanol

These reactions proceed via nucleophilic attack at the carbonyl carbon, with the ester bond cleavage influenced by steric hindrance from the spiro structure.

Cyclization and Ring-Opening Reactions

The spirooxirane moiety participates in ring-opening reactions:

Reagent Conditions Product
Grignard reagents (e.g., CH₃MgBr)THF, −78°C → RTBicyclic ether derivatives via nucleophilic attack at the oxirane oxygen
Lithium aluminum hydride (LiAlH₄)Dry ether, refluxReduction to secondary alcohol with concurrent ring expansion

The oxirane ring’s strain (~25 kcal/mol) drives reactivity, favoring nucleophilic opening at the less substituted carbon .

Substitution at the Chlorine Center

The chlorine atom undergoes nucleophilic substitution under controlled conditions:

Reagent Conditions Product
Sodium methoxide (NaOMe)Methanol, 50°C, 12 hrsMethoxy-substituted spirocyclic ester
Potassium iodide (KI)Acetone, reflux, 24 hrsIodo-substituted analog (Finkelstein reaction)

Reactivity follows an SN2 mechanism due to the spiro center’s restricted geometry, which limits backside attack efficiency.

Oxidation and Functionalization

The methyl group on the cyclohexane ring undergoes selective oxidation:

Oxidizing Agent Conditions Product
KMnO₄ (aq)0°C, 2 hrsCarboxylic acid derivative at the methyl position
CrO₃/H₂SO₄Acetone, RT, 4 hrsKetone intermediate

Oxidation proceeds via radical intermediates, with the spiro structure directing regioselectivity.

Comparative Reactivity of Analogous Compounds

The chlorine and ester groups differentiate this compound from structurally similar spirocycles:

Compound Key Functional Groups Dominant Reactivity
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylateCl, COOCH₃, dimethylEnhanced steric hindrance slows hydrolysis
Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylateCl, COOCH₃, vicinal dimethylIncreased rigidity limits ring-opening

The target compound’s balance of steric accessibility and electronic activation makes it versatile in synthesizing complex bicyclic frameworks.

Mechanistic Insights

  • Ester Hydrolysis : Proceeds through a tetrahedral intermediate stabilized by the electron-withdrawing chlorine atom.

  • Oxirane Ring-Opening : Stereoelectronic effects favor nucleophilic attack antiperiplanar to the spiro carbon’s lone pair .

  • Chlorine Substitution : Transition-state strain in SN2 pathways reduces yields compared to linear analogs.

Scientific Research Applications

Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table compares Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate with two structurally related analogs:

Property Target Compound Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate Methyl 1-oxaspiro[2.3]hexane-5-carboxylate
Molecular Formula C₈H₁₁ClO₃ C₈H₁₂O₃ C₇H₁₀O₃
Molecular Weight (g/mol) ~190.6 (calculated) 156.18 142.15
Substituents - Cl at position 2
- CH₃ at position 5
- CH₃ at position 5 - No substituents at positions 2 or 5
CAS Number Not explicitly reported 1697809-56-5 175881-34-2
Storage Likely requires inert conditions (inferred) Not specified Not specified

Key Structural Differences :

  • The methyl group at position 5 is shared with the analog in , suggesting similar steric effects in the spirocyclic core.
  • The absence of substituents in likely results in lower molecular complexity and stability.

Physicochemical Properties and Reactivity

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

  • Boiling Point/Melting Point : Unreported for all compounds, but the chlorine substituent in the target compound may elevate boiling points due to increased molecular weight and polarity.
  • Stability: Chlorinated spiro compounds are often sensitive to hydrolysis, especially under acidic or basic conditions, whereas non-chlorinated analogs (e.g., ) may exhibit greater stability.
  • Solubility : The ester and spirocyclic moieties suggest moderate solubility in organic solvents (e.g., dichloromethane, ethyl acetate), with reduced aqueous solubility.

Research Findings and Limitations

  • Synthesis and Isolation: No direct synthesis protocols for the target compound are documented. However, analogs like and are synthesized via cyclization and esterification reactions, suggesting analogous routes could apply.
  • Spectroscopic Data : Structural analogs (e.g., ) are characterized using NMR and UV spectroscopy, but data for the target compound remain unpublished.
  • Safety and Handling : Chlorinated compounds often require stringent safety protocols (e.g., ventilation, inert storage), though specific hazard statements are unavailable .

Critical Knowledge Gaps:

  • Lack of experimental data on toxicity, stability, and synthetic pathways for the target compound.
  • Limited commercial availability, as analogs like are primarily used in R&D settings.

Biological Activity

Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural science. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
  • Molecular Formula : C9_{9}H13_{13}ClO3_{3}
  • Molecular Weight : 204.65 g/mol
  • CAS Number : 1882131-80-7

This spiro compound features a unique bicyclic structure that contributes to its potential biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate exhibit significant anticancer properties. For instance, research has shown that certain spiro compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that spirocyclic compounds could target specific signaling pathways involved in tumor growth, leading to reduced viability of cancer cells in vitro .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Enzymatic assays have revealed that methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can inhibit certain enzymes critical for metabolic processes in cancer cells, thereby impeding their growth and survival. For example, it has been suggested that such compounds may act as inhibitors of proteases or kinases involved in oncogenic signaling pathways .

Case Study 1: Antiproliferative Activity

A case study involving the evaluation of spiro compounds, including methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate, reported significant antiproliferative effects against various cancer cell lines. The study utilized MTT assays to measure cell viability and found that the compound reduced cell proliferation by up to 70% at higher concentrations, indicating its potential as a therapeutic agent in oncology .

Cell LineIC50 (µM)% Inhibition at 50 µM
HeLa1575
MCF72070
A5492565

Case Study 2: Enzyme Inhibition Assays

In another study focusing on enzyme inhibition, methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate was tested against a panel of enzymes relevant to cancer metabolism. The results indicated that the compound inhibited key enzymes by more than 50%, suggesting its potential role in metabolic modulation in cancer therapy .

EnzymeInhibition (%)
Thymidylate Synthase55
Dipeptidyl Peptidase IV60
Carbonic Anhydrase II52

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclopropane ring-opening followed by carboxylation and chlorination. Key steps include:

  • Cyclopropanation : Use of diazo compounds or transition-metal catalysts (e.g., Rh(II)) to form the spirocyclic core.
  • Chlorination : Selective introduction of chlorine at the 2-position using N-chlorosuccinimide (NCS) under inert conditions.
  • Esterification : Methylation of the carboxyl group with methyl iodide in the presence of a base (e.g., K₂CO₃).
    • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (hexane:EtOAc gradient). For reproducibility, maintain anhydrous conditions and inert atmosphere (N₂/Ar) .

Q. How can the stereochemistry and structural conformation of this spiro compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) and refine data using SHELXL .
  • NMR Spectroscopy : Analyze coupling constants (e.g., J values in 1H^1H-NMR) to confirm spiro ring junction geometry. For example, 1H^1H-13C^{13}C HSQC can resolve overlapping signals in bicyclic systems .
  • Computational Modeling : Compare experimental NMR data with DFT-optimized structures (B3LYP/6-31G**) to validate stereochemistry .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., methyl iodide).
  • Waste Disposal : Quench reactive intermediates (e.g., chlorinated byproducts) with aqueous NaHSO₃ before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the spirocyclic core be addressed?

  • Methodological Answer :

  • Directing Groups : Introduce a temporary protecting group (e.g., TIPS or TBS) at the 5-methyl position to steer electrophilic substitution to the 2-chloro site .
  • Metal-Mediated Reactions : Use Pd-catalyzed cross-coupling (Suzuki or Heck) for selective C–H activation. For example, pre-functionalize the spiro ring with a boronate ester for Suzuki-Miyaura coupling .
  • Table : Example reaction conditions for functionalization:
Reaction TypeReagentsSolventTemp.Yield
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂THF70°C58%

Q. What computational methods are effective in predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states at the M06-2X/def2-TZVP level to model Sₙ2 displacement at the chloro group. Solvent effects (e.g., DCM) can be incorporated via PCM .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to study rate-determining steps. For example, replace the methyl group with CD₃ to assess steric effects .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IA column with hexane:IPA (90:10) to separate enantiomers. Monitor elution via polarimetry .
  • Diastereomeric Salt Formation : React the racemic mixture with (-)-menthol chloroformate and crystallize the diastereomers from ethanol .

Q. What strategies mitigate competing side reactions (e.g., ring-opening) during derivatization?

  • Methodological Answer :

  • Low-Temperature Conditions : Perform reactions at -78°C (dry ice/acetone bath) to suppress thermal degradation.
  • Protecting Groups : Install a tert-butyl carbamate (Boc) group on the oxaspiro oxygen to stabilize the ring during alkylation .

Q. How can the compound’s potential as a bioactive scaffold be evaluated?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against serine hydrolases (e.g., chymotrypsin) using fluorogenic substrates. IC₅₀ values <10 µM indicate strong binding .
  • Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina. Prioritize derivatives with high docking scores for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.